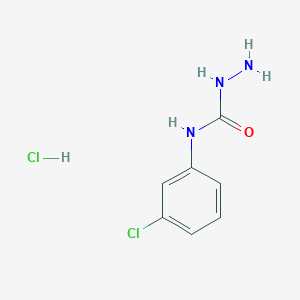
4-(2-Methoxyphenyl)aniline
Descripción general
Descripción
4-(2-Methoxyphenyl)aniline is an organic compound characterized by the presence of a methoxy group attached to the phenyl ring and an aniline group
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)aniline has a wide range of applications in scientific research:
Safety and Hazards
Direcciones Futuras
The future directions for the study of 4-(2-Methoxyphenyl)aniline and similar compounds could involve further investigation into their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Mecanismo De Acción
Target of Action
Aniline derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Aniline derivatives typically undergo reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Aniline derivatives can influence various interconnected biochemical pathways through allosteric regulation .
Pharmacokinetics
Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups .
Result of Action
The reactions of aniline derivatives at the benzylic position can result in various changes, including the formation of new compounds .
Action Environment
The action, efficacy, and stability of 4-(2-Methoxyphenyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used with organoboron reagents like aniline derivatives, is known to be affected by the nature of the organoboron reagents and the reaction conditions .
Análisis Bioquímico
Biochemical Properties
4-(2-Methoxyphenyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. It can also alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active sites of enzymes, leading to competitive inhibition. It can also interact with transcription factors, modulating their activity and subsequently altering gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various biotransformation reactions, including hydroxylation and demethylation, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity and toxicity, influencing its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by factors such as its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)aniline typically involves the reaction of 2-methoxyaniline with appropriate reagents under controlled conditions. One common method is the reduction of Schiff bases using sodium borohydride . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Comparación Con Compuestos Similares
4-(2-Methoxyphenyl)aniline can be compared with other similar compounds, such as:
2-Methoxyphenyl isocyanate: Used as a chemoselective protecting group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in various applications, from organic synthesis to industrial production.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUUSIRSYXBBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374843 | |
| Record name | 4-(2-Methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263901-48-0 | |
| Record name | 4-(2-Methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'-Methoxybiphenyl-4-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)

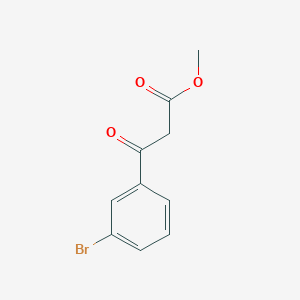
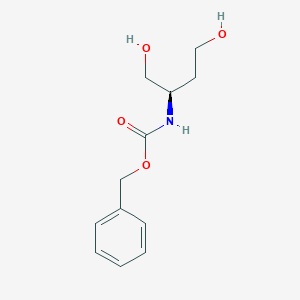
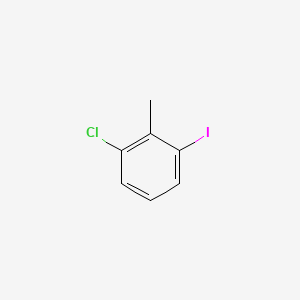
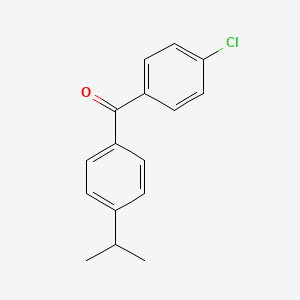
![4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1349889.png)


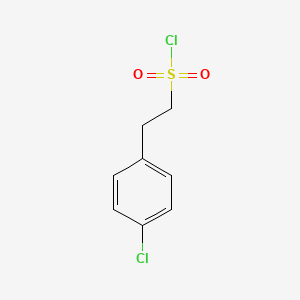
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
